REACTION_SMILES
|
[Cl:23][CH2:24][C:25](=[O:26])[Cl:27].[K+:12].[K+:13].[K+:6].[NH2:14][c:15]1[c:16]([OH:22])[cH:17][cH:18][cH:19][c:20]1[OH:21].[OH2:28].[P:1]([O-:2])([OH:3])([OH:4])=[O:5].[P:7]([O-:8])([O-:9])([OH:10])=[O:11]>>[NH:14]([c:15]1[c:16]([OH:22])[cH:17][cH:18][cH:19][c:20]1[OH:21])[C:25]([CH2:24][Cl:23])=[O:26]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1c(O)cccc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])(O)O
|
Name
|
O=P([O-])([O-])O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCl)Nc1c(O)cccc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |